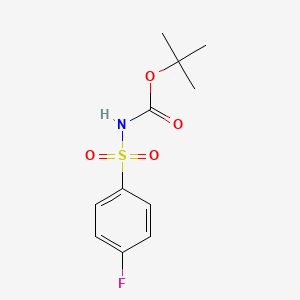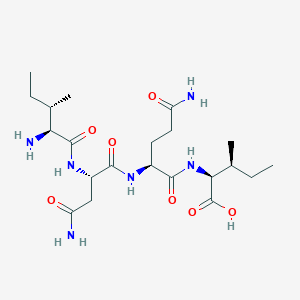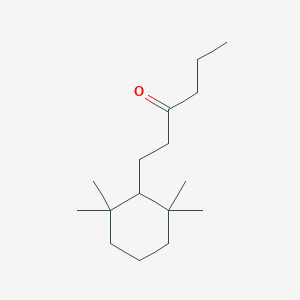
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is an organic compound with the molecular formula C16H30O It is characterized by a cyclohexane ring substituted with four methyl groups and a hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one can be synthesized through a multi-step process. One common method involves the hydrogenation of 2,2,6,6-tetramethylcyclohexanone followed by a condensation reaction with hexan-3-one. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and condensation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexanoic acid.
Reduction: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Similar structure but with one less methyl group on the cyclohexane ring.
1-(2,2,3,6-Tetramethylcyclohexyl)hexan-3-ol: Similar structure but with different methyl group positions on the cyclohexane ring.
Uniqueness: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is unique due to its specific arrangement of methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
825637-09-0 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one |
InChI |
InChI=1S/C16H30O/c1-6-8-13(17)9-10-14-15(2,3)11-7-12-16(14,4)5/h14H,6-12H2,1-5H3 |
InChI-Schlüssel |
ARFJCZXAJLBJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCC1C(CCCC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


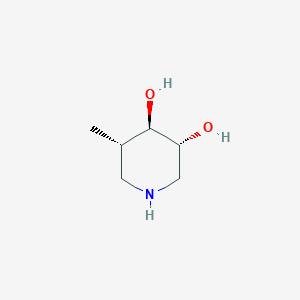

![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
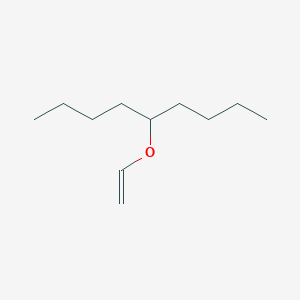
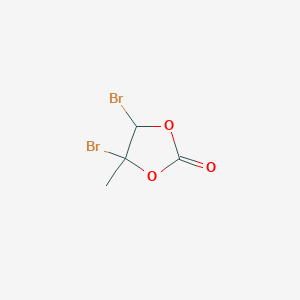
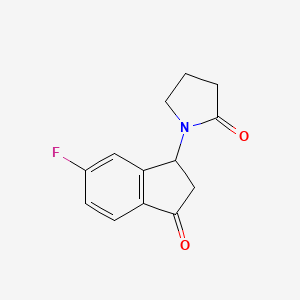
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
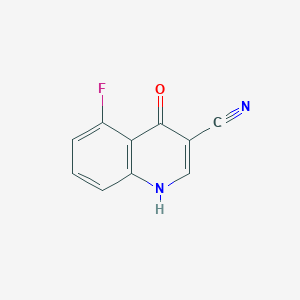
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
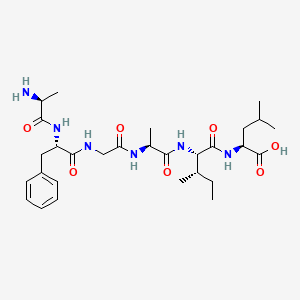
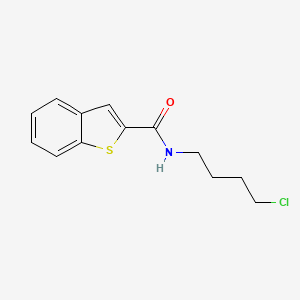
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
